Phenyl a-D-thiomannopyranoside

Description

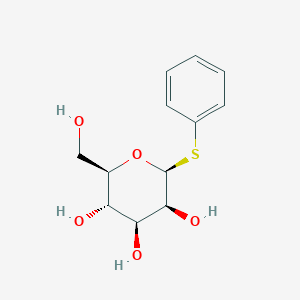

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYAISOYPJBLU-LDMBFOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77481-62-0 | |

| Record name | Phenyl α-D-thiomannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77481-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Structural Elucidation and Synthetic Utility of Phenyl α-D-thiomannopyranoside: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of Phenyl α-D-thiomannopyranoside. Designed for researchers in glycobiology, medicinal chemistry, and drug development, this document details the stereochemical architecture of the molecule, provides validated protocols for its synthesis and characterization, and explores its utility as a stable glycosyl donor in the assembly of complex oligosaccharides. Emphasis is placed on the causal reasoning behind experimental methodologies, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Thioglycosides in Glycoscience

In the intricate world of carbohydrate chemistry, the stability of the glycosidic bond is a paramount concern. While native O-glycosides are susceptible to enzymatic and acidic hydrolysis, the substitution of the anomeric oxygen with a sulfur atom to form a thioglycoside offers enhanced stability. Phenyl α-D-thiomannopyranoside, a prominent member of this class, serves as a versatile building block in the synthesis of complex glycans and glycoconjugates. Its phenylthio group acts as a stable protecting group that can be selectively activated under specific conditions, making it an invaluable tool for controlled, stereoselective glycosylation reactions. This guide will dissect the structure of this important molecule and provide the practical knowledge required for its synthesis and application in a research setting.

Molecular Structure and Stereochemistry

Phenyl α-D-thiomannopyranoside is a synthetic derivative of D-mannose, a C-2 epimer of glucose. Its structure is defined by two key features: the mannopyranose ring and the α-anomeric phenylthio substituent.

-

Core Structure: The molecule consists of a six-membered pyranose ring of D-mannose.

-

Stereochemistry: The "D" designation indicates the stereochemistry of the chiral center furthest from the anomeric carbon (C-5) is analogous to that of D-glyceraldehyde. The stereochemistry of the hydroxyl groups on the mannose ring is crucial: axial at C-2, and equatorial at C-3 and C-4 in its most stable 4C1 chair conformation.

-

Anomeric Linkage: The phenylthio group is attached to the anomeric carbon (C-1) via a sulfur atom. The "α" configuration signifies that the C-S bond is in an axial orientation, on the opposite face of the ring from the C-6 hydroxymethyl group. This specific stereochemistry is a critical determinant of its reactivity as a glycosyl donor.

The key physicochemical properties of Phenyl α-D-thiomannopyranoside are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₆O₅S | [1][2] |

| Molecular Weight | 272.32 g/mol | [1][2] |

| CAS Number | 77481-62-0 | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 126-131 °C | [1] |

| Optical Activity | [α]²²/D +254° (c=0.5% in methanol) | [1] |

The structural identity is unequivocally confirmed by its unique SMILES string and InChI key, which encode its connectivity and stereochemistry.[1]

-

SMILES: O[C@@H]1O[C@H]1O

-

InChI: 1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1

Below is a 2D representation of the molecular structure.

Caption: 2D structure of Phenyl α-D-thiomannopyranoside.

Synthesis and Characterization

The synthesis of Phenyl α-D-thiomannopyranoside is typically achieved through a two-step process: the synthesis of a per-acetylated precursor followed by deacetylation. This approach ensures high yields and stereochemical control.

Step 1: Synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside

The rationale for this initial step is to utilize the readily available D-mannose pentaacetate. The acetyl protecting groups enhance solubility in organic solvents and prevent unwanted side reactions of the hydroxyl groups. The key transformation is the stereoselective introduction of the phenylthio group at the anomeric position.

This protocol is adapted from a similar synthesis of an aryl thiomannopyranoside.[3]

-

Reaction Setup: Suspend 1,2,3,4,6-penta-O-acetyl-α,β-D-mannopyranose (1.0 eq) and thiophenol (1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (3.0 to 5.0 eq) dropwise to the stirred suspension. The Lewis acid activates the anomeric acetate, facilitating its displacement by the thiophenol nucleophile.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside as a white solid.

Caption: Workflow for the synthesis of the acetylated precursor.

Step 2: Deacetylation to Phenyl α-D-thiomannopyranoside

The final step involves the removal of the acetyl protecting groups to yield the target compound. The Zemplén deacetylation is a classic and highly efficient method for this transformation, utilizing a catalytic amount of sodium methoxide in methanol.

This is a standard protocol for de-O-acetylation of carbohydrates.[4]

-

Dissolution: Dissolve the acetylated precursor (1.0 eq) in dry methanol under an argon atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C and add a catalytic amount of sodium methoxide (NaOMe) solution in methanol.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Neutralization: Once the reaction is complete, neutralize the mixture to pH 7 by adding an ion-exchange resin (H⁺ form).

-

Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the combined filtrate under reduced pressure.

-

Purification: The resulting crude product is often pure enough for many applications, but can be further purified by silica gel chromatography if necessary.

Structural Verification via NMR Spectroscopy

Expected ¹H and ¹³C NMR Data for Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside:

| Proton/Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations / Notes |

| H-1 | ~5.7-5.9 | ~85-88 | The chemical shift and small J₁,₂ coupling constant are characteristic of an α-thiomannoside. |

| H-2 | ~5.5-5.7 | ~68-71 | |

| H-3 | ~5.3-5.5 | ~69-72 | |

| H-4 | ~5.2-5.4 | ~66-69 | |

| H-5 | ~4.2-4.4 | ~70-73 | |

| H-6a/6b | ~4.0-4.3 | ~62-65 | |

| Phenyl-H | ~7.2-7.6 | ~127-135 | Aromatic region. |

| Acetyl-CH₃ | ~1.9-2.2 (multiple singlets) | ~20-21 | Four distinct signals expected. |

| Acetyl-C=O | - | ~169-171 | Four distinct signals expected. |

Upon deacetylation, the proton signals for H-2, H-3, H-4, H-5, and H-6 will shift upfield into the ~3.5-4.5 ppm range, and the acetyl signals will disappear entirely.

Chemical Reactivity & Applications

Glycosyl Donor in Oligosaccharide Synthesis

The primary application of Phenyl α-D-thiomannopyranoside is as a glycosyl donor. The thiophenyl group is stable to a wide range of reaction conditions used for installing and removing other protecting groups, but it can be selectively "activated" by thiophilic promoters to become an excellent leaving group. This "armed-disarmed" strategy allows for precise, sequential glycosylations.

Common activators include:

-

N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).

-

Dimethyl(methylthio)sulfonium triflate (DMTST).

-

Diphenyl sulfoxide and triflic anhydride.[5]

The choice of activator and reaction conditions can influence the stereochemical outcome of the glycosylation, although the α-configuration of the donor and the participating nature of a C-2 acyl protecting group (if present) generally favor the formation of a 1,2-trans-glycosidic linkage.

Sources

chemical and physical properties of Phenyl 1-thio-α-D-mannopyranoside

An In-depth Technical Guide to Phenyl 1-thio-α-D-mannopyranoside

Authored by: A Senior Application Scientist

Introduction

Phenyl 1-thio-α-D-mannopyranoside is a pivotal thioglycoside in the field of synthetic carbohydrate chemistry. Its unique structural features—specifically the presence of a phenylthio group at the anomeric carbon of a mannose sugar—render it an exceptionally stable yet reactive glycosyl donor. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and practical applications, offering valuable insights for researchers in glycobiology and professionals in drug development. Unlike its oxygen-linked counterparts (O-glycosides), the sulfur linkage in Phenyl 1-thio-α-D-mannopyranoside imparts significant stability against enzymatic and acid-catalyzed hydrolysis, making it an ideal building block in the multi-step synthesis of complex oligosaccharides and glycoconjugates.

Core Physicochemical and Structural Properties

The fundamental identity and behavior of Phenyl 1-thio-α-D-mannopyranoside are defined by its physicochemical properties. These data are critical for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆O₅S | [1][2] |

| Molecular Weight | 272.32 g/mol | [1][3] |

| CAS Number | 77481-62-0 | [1][2] |

| Appearance | Solid, Off-white powder | [1][2] |

| Melting Point | 126-131 °C | [1][2][4] |

| Optical Rotation | [α]²²/D +254° (c=0.5% in methanol) | [1][2][4] |

| SMILES String | O[C@@H]1O[C@H]1O | [1] |

| InChI Key | OVLYAISOYPJBLU-LDMBFOFVSA-N | [1] |

Structural Representation

The structure of Phenyl 1-thio-α-D-mannopyranoside is fundamental to its function. The α-configuration at the anomeric center (C-1) and the axial orientation of the substituent at C-2 are characteristic of the manno-configuration, influencing its reactivity in glycosylation reactions.

Caption: Generalized workflow for a glycosylation reaction.

This reactivity is harnessed to synthesize more complex structures. For instance, Phenyl 1-thio-α-D-mannopyranoside is a key reagent in the synthesis of phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside, a protected intermediate that allows for further selective modifications at other positions of the sugar ring. [2]The growing interest in mannoside derivatives as potential therapeutic and antimicrobial agents underscores the importance of reliable synthetic precursors like this compound. [5]

Experimental Protocols

Protocol 1: Determination of Specific Optical Rotation

Objective: To verify the stereochemical purity of Phenyl 1-thio-α-D-mannopyranoside by measuring its specific optical rotation.

Rationale: Specific rotation is a fundamental physical property of chiral molecules. The measured value for a sample should align with the established literature value ([α]²²/D +254°) to confirm its identity and enantiopurity. [1][2][4] Methodology:

-

Sample Preparation: Accurately weigh approximately 50 mg of Phenyl 1-thio-α-D-mannopyranoside.

-

Dissolution: Quantitatively transfer the sample to a 10 mL volumetric flask. Dissolve the solid in high-purity methanol and fill to the mark to achieve a concentration (c) of 0.5 g/100 mL (or 0.005 g/mL). Ensure the solution is homogeneous.

-

Polarimeter Setup: Calibrate the polarimeter using a methanol blank. Set the wavelength to the sodium D-line (589 nm) and maintain the temperature at 22°C.

-

Measurement: Rinse and fill the polarimeter cell (typically 1 dm in length) with the prepared sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Record the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α = observed rotation

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

Protocol 2: Representative Thioglycoside Activation for Glycosylation

Objective: To outline a general procedure for the use of Phenyl 1-thio-α-D-mannopyranoside as a glycosyl donor in a chemical synthesis.

Rationale: This protocol provides a framework for the key steps in a thiophile-promoted glycosylation, a common application for this compound. The choice of activator and reaction conditions is critical for achieving high yield and stereoselectivity.

Methodology:

-

Reagent Preparation: Dry all glassware thoroughly in an oven. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reactant Mixture: In a flame-dried round-bottom flask, dissolve the glycosyl donor (Phenyl 1-thio-α-D-mannopyranoside, 1.0 equivalent) and the glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group, 1.2 equivalents) in anhydrous dichloromethane (DCM). Add molecular sieves (4 Å) to ensure anhydrous conditions.

-

Reaction Initiation: Cool the mixture to the desired temperature (e.g., -40°C).

-

Activator Addition: In a separate flask, prepare a solution of the thiophilic activator (e.g., N-Iodosuccinimide (NIS), 1.5 equivalents) and a catalytic amount of triflic acid (TfOH, 0.1 equivalents) in anhydrous DCM.

-

Controlled Addition: Add the activator solution dropwise to the stirring reactant mixture over 15-20 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting donor material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Workup and Purification: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to isolate the desired glycosylated product.

Conclusion

Phenyl 1-thio-α-D-mannopyranoside stands as a cornerstone reagent for synthetic carbohydrate chemists. Its inherent stability, coupled with its reliable activation to form glycosidic bonds, provides a robust platform for the construction of complex glycans. The detailed understanding of its physical properties, chemical reactivity, and handling requirements presented in this guide is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics and biological probes.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89049, Phenyl alpha-D-mannopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10934592, Phenyl 1-thio-beta-D-glucopyranoside. Retrieved from [Link]

-

GlycoFineChem. (n.d.). Phenyl 1-thio-α-D-mannopyranoside CAS 77481-62-0. Retrieved from [Link]

-

Taylor & Francis. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Retrieved from [Link]

-

MDPI. (2021). 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. Retrieved from [Link]

-

Hossain, M. K., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

-

MDPI. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11300413, Heptyl alpha-D-mannopyranoside. Retrieved from [Link]

-

Dang, G. W., et al. (2021). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PubMed Central. Retrieved from [Link]

Sources

- 1. Phenyl a- D -thiomannopyranoside 97 77481-62-0 [sigmaaldrich.com]

- 2. Phenyl-α-D-thio-mannopyranosid | 77481-62-0 [chemicalbook.com]

- 3. Phenyl 1-thio-beta-D-glucopyranoside | C12H16O5S | CID 10934592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyl-α-D-thio-mannopyranosid CAS#: 77481-62-0 [m.chemicalbook.com]

- 5. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl α-D-thiomannopyranoside: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, mechanisms, and applications of a pivotal molecule in glycobiology and anti-adhesive therapy.

Introduction: The Significance of Phenyl α-D-thiomannopyranoside

Phenyl α-D-thiomannopyranoside (CAS Number: 77481-62-0) is a synthetic thioglycoside that has garnered significant attention in the fields of glycobiology and medicinal chemistry. As a stable analog of mannose, it serves as a crucial tool for studying carbohydrate-protein interactions and as a versatile building block in the synthesis of complex glycans. Its primary significance, and the focus of intensive research, lies in its potent activity as an antagonist of the bacterial adhesin FimH, presenting a promising avenue for the development of novel anti-infective therapies. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, mechanism of action, and key applications.

Physicochemical Properties

Phenyl α-D-thiomannopyranoside is a white, solid compound with the molecular formula C₁₂H₁₆O₅S and a molecular weight of 272.32 g/mol .[1] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 77481-62-0 | [1] |

| Molecular Formula | C₁₂H₁₆O₅S | [1] |

| Molecular Weight | 272.32 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 126-131 °C | |

| Optical Activity | [α]22/D +254°, c = 0.5% in methanol | |

| Storage Temperature | 2-8°C | |

| Synonyms | Phenyl 1-thio-α-D-mannopyranoside |

Synthesis of Phenyl α-D-thiomannopyranoside

The synthesis of Phenyl α-D-thiomannopyranoside is typically achieved through the reaction of a per-O-acetylated mannose precursor with thiophenol in the presence of a Lewis acid catalyst. This method allows for the stereoselective formation of the α-anomer.

General Synthesis Workflow

Caption: Synthesis of Phenyl α-D-thiomannopyranoside.

Step-by-Step Synthesis Protocol (Adapted from a general procedure for thioglycosides)[3]

-

Preparation of the Reaction Mixture: Dissolve per-O-acetylated α-D-mannopyranose (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon).

-

Addition of Thiophenol: Add thiophenol (1.2-2.0 equivalents) to the solution at room temperature.

-

Initiation of the Reaction: Cool the mixture to 0°C and add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0-5.0 equivalents), dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification of the Protected Intermediate: Purify the resulting residue by silica gel column chromatography to obtain Phenyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside.

-

Deacetylation: Dissolve the purified intermediate in dry methanol and treat with a catalytic amount of sodium methoxide (NaOMe).

-

Final Purification: Monitor the deacetylation by TLC. Once complete, neutralize the reaction with an acidic resin, filter, and concentrate to yield Phenyl α-D-thiomannopyranoside.

Application in Drug Development: A Potent FimH Antagonist

The most significant application of Phenyl α-D-thiomannopyranoside in drug development is its role as a competitive inhibitor of the bacterial adhesin FimH. FimH is a mannose-binding protein located at the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), which plays a critical role in the initial attachment of the bacteria to the uroepithelium, a key step in the pathogenesis of urinary tract infections (UTIs).[2] By mimicking the natural mannose ligands of FimH, Phenyl α-D-thiomannopyranoside can block this interaction and prevent bacterial adhesion.[2][3]

Mechanism of FimH Antagonism

The FimH protein has a specific mannose-binding pocket. Phenyl α-D-thiomannopyranoside, with its mannose core, binds to this pocket, directly competing with the mannosylated glycoproteins on the surface of host cells. The phenylthio group of the molecule extends into a hydrophobic region near the binding pocket, often referred to as the "tyrosine gate," which is formed by tyrosine residues. This additional hydrophobic interaction significantly enhances the binding affinity of the antagonist compared to mannose alone, making it a highly potent inhibitor.[4][5]

Caption: Mechanism of FimH antagonism.

Experimental Protocol: FimH Inhibition Assay (Competitive ELISA)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory potential of Phenyl α-D-thiomannopyranoside against FimH.

Materials:

-

96-well microtiter plates

-

Recombinant FimH protein

-

Mannan-BSA conjugate (or another mannosylated protein)

-

Phenyl α-D-thiomannopyranoside (and other test compounds)

-

Anti-FimH primary antibody

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Stop solution (e.g., 2M H₂SO₄)

-

Coating, blocking, and wash buffers

Procedure:

-

Coating: Coat the wells of a 96-well plate with a mannosylated protein (e.g., mannan-BSA) in a coating buffer and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer to remove unbound antigen.

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer and incubating for 1-2 hours at room temperature.

-

Competition: In a separate plate or tubes, pre-incubate a constant concentration of recombinant FimH protein with serial dilutions of Phenyl α-D-thiomannopyranoside (or other inhibitors). Include a control with FimH and no inhibitor.

-

Binding: Transfer the FimH-inhibitor mixtures to the mannan-coated plate and incubate to allow the binding of unbound FimH to the plate.

-

Washing: Wash the plate to remove unbound FimH and inhibitors.

-

Primary Antibody: Add a primary antibody specific for FimH to each well and incubate.

-

Washing: Wash the plate to remove unbound primary antibody.

-

Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody and incubate.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Detection: Add the enzyme substrate and incubate until a color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the concentration of the inhibitor.

Application in Glycobiology: A Versatile Glycosyl Donor

Beyond its therapeutic potential, Phenyl α-D-thiomannopyranoside is a valuable tool in synthetic carbohydrate chemistry. The phenylthio group at the anomeric position acts as a stable protecting group that can be selectively activated under specific conditions to serve as a glycosyl donor.[6] This allows for the controlled formation of glycosidic bonds in the synthesis of complex oligosaccharides and glycoconjugates.[7][8][9]

General Glycosylation Reaction Using a Thioglycoside Donor

Caption: Glycosylation with a thioglycoside donor.

The activation of the thioglycoside is typically achieved using a thiophilic promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH). This allows for the efficient formation of a new glycosidic linkage with a glycosyl acceptor containing a free hydroxyl group. The stability of the thioglycoside to a wide range of reaction conditions used for installing and removing other protecting groups makes it an attractive building block in multi-step oligosaccharide synthesis.

Conclusion

Phenyl α-D-thiomannopyranoside stands out as a molecule of significant interest for both fundamental research and therapeutic development. Its straightforward synthesis and stability make it an accessible tool for glycochemists. More importantly, its potent and specific inhibition of the FimH adhesin provides a compelling rationale for its further investigation as a lead compound in the development of novel anti-adhesive therapies to combat urinary tract infections and potentially other bacterial infections mediated by similar mechanisms. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this versatile compound in their scientific endeavors.

References

-

Demchenko, A. V., et al. (2019). Glycosylation of AP glycosyl donors 1a-d. ResearchGate. Available at: [Link]

-

Imamura, A. (2021). Synthesis of phenylthioglycoside. Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. Available at: [Link]

-

Scharenberg, M., et al. (2020). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. PMC. Available at: [Link]

-

Sureshan, K. M., et al. (2010). Glycosylation reactions between thioglycosyl donors 2, 7, 11, 14, 18, 21, 22 and acceptor 15 (Scheme 4). ResearchGate. Available at: [Link]

-

Abgottspon, D., et al. (2021). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI. Available at: [Link]

-

Bouckaert, J., et al. (2015). Discovery and Application of FimH Antagonists. ResearchGate. Available at: [Link]

-

Crich, D., et al. (2023). Can Side-Chain Conformation and Glycosylation Selectivity of Hexopyranosyl Donors Be Controlled with a Dummy Ligand?. PMC. Available at: [Link]

-

Hossain, M. A., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. PubMed Central. Available at: [Link]

-

Mcdonald, F. E., et al. (2007). A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester. PubMed. Available at: [Link]

-

Pang, L., et al. (2018). Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH. PubMed Central. Available at: [Link]

-

Han, Z., et al. (2012). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides. ResearchGate. Available at: [Link]

-

PubChem. Phenyl alpha-D-mannopyranoside. PubChem. Available at: [Link]

Sources

- 1. Phenyl a- D -thiomannopyranoside 97 77481-62-0 [sigmaaldrich.com]

- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens [mdpi.com]

- 4. Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Can Side-Chain Conformation and Glycosylation Selectivity of Hexopyranosyl Donors Be Controlled with a Dummy Ligand? - PMC [pmc.ncbi.nlm.nih.gov]

Thioglycoside Derivatives in Glycobiology: Mechanisms of Action and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Thioglycosides in Glycobiology

In the intricate world of glycobiology, where complex carbohydrate structures dictate a vast array of biological processes, the need for precise tools to dissect and manipulate these pathways is paramount.[1][2][3] Among the arsenal of chemical probes and therapeutic candidates, thioglycoside derivatives have emerged as exceptionally versatile and potent agents.[4] The substitution of the anomeric oxygen with a sulfur atom confers unique properties upon these molecules, most notably an enhanced stability against enzymatic hydrolysis by glycosidases.[4][5] This inherent resistance, coupled with their ability to mimic natural O-glycosides, positions thioglycosides as powerful tools for investigating and modulating glycan-mediated events.[4] This guide provides a comprehensive overview of the mechanisms of action of thioglycoside derivatives, their applications as metabolic inhibitors and enzyme-targeted drugs, and practical insights into their synthesis and evaluation.

Part 1: The Core Mechanism - Thioglycosides as Metabolic Decoys

A primary mechanism through which thioglycoside derivatives exert their biological effects is by acting as metabolic decoys.[5][6] In this capacity, they intercept and divert the natural biosynthetic pathways of glycans, leading to the truncation of cell-surface glycoconjugates.[5][7]

The Decoy Effect: A Tale of Competitive Subversion

Peracetylated thioglycosides, designed for enhanced cell permeability, are readily taken up by cells and subsequently deacetylated by intracellular esterases.[5] These deprotected thioglycosides then act as alternative substrates for glycosyltransferases, enzymes responsible for elongating glycan chains.[5][7] By competing with endogenous acceptor substrates, they effectively hijack the glycosylation machinery.[7] This results in the synthesis of truncated glycan structures on the thioglycoside scaffold instead of on the native glycoproteins and glycolipids.[5][7]

The consequence of this metabolic diversion is a significant alteration of the cellular glycome, which can have profound physiological effects. For instance, thioglycoside-mediated truncation of N- and O-linked glycans has been shown to reduce the expression of sialyl Lewis-X (sLeX) on leukocytes.[5] This modification is critical, as sLeX is a key ligand for selectins, cell adhesion molecules that mediate leukocyte rolling and extravasation during inflammation. By diminishing sLeX expression, thioglycosides can effectively reduce leukocyte adhesion to inflamed endothelium, highlighting their potential as anti-inflammatory agents.[5]

Diagram 1: Mechanism of Thioglycoside Action as a Metabolic Decoy

Caption: Thioglycosides act as metabolic decoys by competing for glycosyltransferases.

Superiority over O-Glycosides: The Stability Advantage

A key feature that distinguishes thioglycosides from their O-glycoside counterparts is their enhanced stability.[5][7] The thioether linkage is significantly more resistant to cleavage by glycosidases within the cell.[5] This resistance to degradation means that thioglycosides persist longer in the cellular environment, allowing for more sustained and effective competition with natural substrates. As a result, thioglycosides are often 10-fold or more effective than O-glycosides at inhibiting glycan biosynthesis in mammalian cells, achieving significant effects at micromolar concentrations compared to the millimolar concentrations required for O-glycosides.[5][7]

Part 2: Direct Enzyme Inhibition - A Targeted Approach

Beyond their role as metabolic decoys, thioglycoside derivatives can be designed to act as direct inhibitors of specific carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases.[8]

Glycosidase Inhibition

Abnormal glycosidase activity is associated with a range of diseases, making these enzymes attractive therapeutic targets.[8] Thioglycosides, by mimicking the transition state of the glycosidic bond cleavage, can act as potent and selective inhibitors. For example, derivatives have been specifically designed to inhibit human O-GlcNAcase (hOGA), an enzyme implicated in neurodegenerative diseases and diabetes, and human β-N-acetylhexosaminidases (HsHex), which are involved in lysosomal storage disorders.[8] The design of these inhibitors often involves modifying the aglycone moiety to enhance binding affinity and selectivity for the target enzyme's active site.[8]

Glycosyltransferase Inhibition

Thioglycosides are also being explored as donor-site inhibitors of glycosyltransferases.[9][10] In this mechanism, the thioglycoside analog is designed to bind to the enzyme's active site where the nucleotide-sugar donor would normally bind, thereby preventing the transfer of the sugar moiety to the acceptor substrate.[9] In silico screening and molecular docking studies are powerful tools for identifying thioglycoside scaffolds that can effectively occupy the donor pocket of target glycosyltransferases, such as LgtC, a key enzyme in the biosynthesis of lipooligosaccharides in pathogenic bacteria.[9][10] This approach offers a promising strategy for developing novel anti-virulence agents that disarm bacteria without directly killing them, potentially reducing the selective pressure for antibiotic resistance.[9]

Diagram 2: Direct Inhibition of Glycosyltransferase by a Thioglycoside Analog

Caption: Thioglycoside analogs can competitively inhibit glycosyltransferases.

Part 3: Applications in Drug Discovery and Chemical Biology

The unique mechanistic properties of thioglycosides make them invaluable in both drug discovery and as chemical probes to elucidate biological pathways.

Therapeutic Potential

The ability of thioglycosides to modulate glycosylation has significant therapeutic implications:

-

Anti-inflammatory Agents: As previously discussed, by inhibiting the biosynthesis of selectin ligands, thioglycosides can dampen the inflammatory response.[5]

-

Anti-cancer and Anti-metastatic Therapies: Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression and metastasis. Thioglycosides can potentially interfere with these processes by altering the cancer cell glycome.

-

Anti-bacterial Agents: Thioglycosides designed to be selective for bacterial glycosylation pathways can disrupt the formation of the bacterial cell wall and other essential glycoconjugates, offering a novel antibiotic strategy.[6][7] Notably, S-glycosides have shown enhanced selectivity for pathogenic bacteria over commensal bacteria or mammalian cells, a highly desirable feature for targeted antimicrobial therapy.[6][7]

-

Diabetes Management: Certain thioglycoside derivatives have been shown to be potent and selective inhibitors of human sodium-glucose cotransporters (hSGLT1 and hSGLT2).[11][12] Inhibition of these transporters in the kidney increases urinary glucose excretion, thereby lowering blood glucose levels.[11][12]

| Thioglycoside Derivative | Target | Mechanism of Action | Therapeutic Potential |

| Phenyl-1'-thio-β-D-glucopyranoside | hSGLT2 | Competitive Inhibition | Anti-diabetic |

| 2-hydroxymethyl-phenyl-1'-thio-β-D-galactopyranoside | hSGLT1 | Competitive Inhibition | Anti-diabetic |

| N-acetylglucosamine Thioglycosides (e.g., SNAP) | Glycosyltransferases | Metabolic Decoy | Anti-inflammatory |

| FucSBn and BacSBn | Bacterial Glycosyltransferases | Metabolic Decoy/Inhibition | Anti-bacterial |

Table 1: Examples of Thioglycoside Derivatives and Their Therapeutic Applications [5][11][12]

Thioglycosides in Glycoconjugate Synthesis

In the realm of chemical biology, thioglycosides are indispensable tools for the synthesis of complex oligosaccharides and glycoconjugates.[4][13][14] Their stability allows them to be carried through multiple synthetic steps, and the anomeric thioether can be selectively activated under mild conditions using a variety of promoters to form glycosidic bonds.[4][14] This enables the construction of custom-designed glycans and glycoconjugates for use as probes, vaccines, and diagnostic reagents.[15]

Part 4: Experimental Protocols

General Synthesis of a Thiobenzyl Glycoside

This protocol outlines a general procedure for the synthesis of a thiobenzyl glycoside, a common scaffold for metabolic inhibitors.[6][7]

-

Conversion to Hemiacetal: The starting thioglycoside is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1). N-Bromosuccinimide (NBS) is added, and the reaction is stirred until the starting material is consumed (monitored by TLC).

-

Formation of Trichloroacetimidate Donor: The crude hemiacetal is dissolved in dichloromethane (CH2Cl2). Trichloroacetonitrile (CCl3CN) and a weak base (e.g., K2CO3 or DBU) are added, and the reaction is stirred at room temperature until the formation of the trichloroacetimidate is complete.

-

Glycosylation with Benzyl Mercaptan: The trichloroacetimidate donor is dissolved in CH2Cl2 and cooled to 0 °C. Benzyl mercaptan (PhCH2SH) is added, followed by a catalytic amount of a Lewis acid promoter such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Workup and Purification: The reaction is quenched with a base (e.g., saturated NaHCO3 solution), and the organic layer is separated, dried, and concentrated. The crude product is purified by silica gel chromatography to yield the desired thiobenzyl glycoside.

Cell-Based Assay for Inhibitory Activity

This protocol describes a method to assess the ability of a thioglycoside to inhibit glycoprotein biosynthesis in a cell-based assay.[6]

-

Cell Culture and Treatment: Culture the target cells (e.g., bacteria or mammalian cells) to the desired density. Treat the cells with varying concentrations of the thioglycoside inhibitor for a defined period.

-

Metabolic Labeling: Introduce a metabolic label, such as an azide-containing sugar analog (e.g., peracetylated N-azidoacetylglucosamine, Ac4GlcNAz), which will be incorporated into newly synthesized glycans.

-

Cell Lysis and Protein Extraction: Harvest the cells, lyse them, and extract the total protein.

-

Bioorthogonal Ligation: The azide-labeled glycoproteins in the cell lysate are selectively reacted with a probe containing a bioorthogonal functional group (e.g., a phosphine or cyclooctyne) conjugated to a reporter tag (e.g., biotin or a fluorescent dye) via a Staudinger ligation or click chemistry.

-

Detection and Quantification: The labeled glycoproteins are separated by SDS-PAGE and detected by western blotting (for biotin-tagged proteins) or fluorescence imaging. The reduction in the signal in thioglycoside-treated samples compared to the untreated control indicates the inhibitory activity of the compound.

Diagram 3: Workflow for Synthesis and Evaluation of Thioglycoside Inhibitors

Caption: A typical workflow for developing thioglycoside-based inhibitors.

Conclusion

Thioglycoside derivatives represent a cornerstone of modern glycobiology research and drug development. Their inherent stability and capacity to function as metabolic decoys and direct enzyme inhibitors provide a powerful and versatile platform for dissecting and manipulating complex biological systems. From unraveling the intricacies of glycan biosynthesis to pioneering novel therapeutic strategies against a wide range of diseases, the potential of thioglycosides is vast and continues to expand. As synthetic methodologies become more sophisticated and our understanding of the glycome deepens, we can anticipate the development of even more potent and selective thioglycoside-based tools and therapeutics in the years to come.

References

-

Dube, D. H., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Infectious Diseases. [Link][6][7]

-

Neelamegham, S., et al. (2019). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Journal of Biological Chemistry. [Link][5]

-

Ding, X.-L. (2000). Recent advances in the use of thioglycosides for synthesis of oligosaccharides. Chinese Journal of Organic Chemistry, 20(3), 319-326. [Link][13]

-

Ema, M., et al. (2024). In Silico Discovery of Thioglycoside Analogues as Donor-Site Inhibitors of Glycosyltransferase LgtC. Research Square. [Link][9][10]

-

Yu, B. (2015). Thioglycosides in Carbohydrate research. Carbohydrate Research, 403, 13-22. [Link][4][14]

-

Dzierzba, K., et al. (2012). Synthesis of glycinated glycoconjugates based on 1-thioglycosides and their preliminary studies as potential immunomodulatory factor. Postepy Higieny I Medycyny Doswiadczalnej, 66, 893-902. [Link][15]

-

Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link][1][2][3]

-

Zhang, X., et al. (2021). Design and synthesis of naphthalimide group-bearing thioglycosides as novel β-N-acetylhexosaminidases inhibitors. ResearchGate. [Link][8]

-

Castillo, E., et al. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes. International Journal of Medical Sciences, 4(3), 134-140. [Link][11][12]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. New Methods for the Synthesis, Activation, and Application of Thioglycosides - ProQuest [proquest.com]

- 3. "New Methods for the Synthesis, Activation, and Application of Thiogly" by Samira Escopy [irl.umsl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 10. researchgate.net [researchgate.net]

- 11. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes [medsci.org]

- 12. Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thioglycosides in Carbohydrate research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of glycinated glycoconjugates based on 1-thioglycosides and their preliminary studies as potential immunomodulatory factor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Phenyl α-D-thiomannopyranoside in Glycobiology Research: A Technical Guide

Introduction: A Chemist's Entry into the Glycan World

In the intricate and dynamic field of glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), researchers continually seek robust and versatile molecular tools. Phenyl α-D-thiomannopyranoside, a synthetic sulfur-containing analog of mannose, has emerged as one such indispensable tool. Its unique chemical properties, particularly the stability of the thioglycosidic bond to enzymatic cleavage, render it a powerful asset for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthesis, mechanisms, and diverse applications of Phenyl α-D-thiomannopyranoside, offering both theoretical insights and practical, field-proven protocols.

Table 1: Physicochemical Properties of Phenyl α-D-thiomannopyranoside

| Property | Value |

| Chemical Formula | C₁₂H₁₆O₅S |

| Molecular Weight | 272.32 g/mol |

| Appearance | Solid |

| Melting Point | 126-131 °C |

| Optical Activity | [α]22/D +254°, c = 0.5% in methanol |

| CAS Number | 77481-62-0 |

I. The Synthetic Foundation: Crafting the Tool

The utility of Phenyl α-D-thiomannopyranoside begins with its synthesis. A common and reliable method involves the conversion of a fully protected glycosyl acetate to the corresponding phenylthioglycoside. The choice of protecting groups on the mannose hydroxyls is critical and depends on the intended downstream application, as they must be stable during the thioglycosylation step but readily removable later.

Experimental Protocol: Synthesis of Phenyl α-D-thiomannopyranoside from Per-O-acetyl-α-D-mannopyranoside

-

Preparation: Dissolve per-O-acetyl-α-D-mannopyranoside (1.0 equivalent) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

-

Thiol Addition: Add thiophenol (1.2–2.0 equivalents) to the solution at room temperature.

-

Lewis Acid Catalyst: Cool the reaction mixture to 0°C in an ice bath and add boron trifluoride diethyl etherate (BF₃•OEt₂) (2.0–5.0 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Dilute the mixture with CH₂Cl₂ and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected Phenyl α-D-thiomannopyranoside.

-

Deprotection: The acetyl protecting groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol) to afford the final Phenyl α-D-thiomannopyranoside.

II. A Potent Modulator of Glycosidases: The Role of Inhibition

One of the most significant applications of Phenyl α-D-thiomannopyranoside is as an inhibitor of α-mannosidases. These enzymes play crucial roles in the processing of N-linked glycans and the catabolism of glycoproteins. The thio-linkage in Phenyl α-D-thiomannopyranoside is resistant to hydrolysis by glycosidases, which typically cleave O-glycosidic bonds. This resistance allows it to act as a competitive inhibitor, binding to the active site of the enzyme without being processed.

Mechanism of α-Mannosidase Inhibition

Phenyl α-D-thiomannopyranoside mimics the natural mannoside substrate. It binds to the active site of α-mannosidase, but the sulfur atom in the glycosidic linkage prevents the enzymatic hydrolysis that would normally occur with an oxygen-linked substrate. This stable binding effectively blocks the enzyme from processing its natural substrates.

Caption: Competitive inhibition of α-mannosidase.

Experimental Protocol: α-Mannosidase Inhibition Assay

This protocol utilizes the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM), which releases a yellow p-nitrophenolate ion upon enzymatic cleavage, allowing for spectrophotometric quantification of enzyme activity.

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium citrate buffer, pH 4.5.

-

Substrate Stock Solution: 10 mM pNPM in assay buffer.

-

Enzyme Solution: A stock solution of α-mannosidase (e.g., from Jack Bean) in assay buffer, diluted to the working concentration immediately before use.

-

Inhibitor Stock Solution: A series of concentrations of Phenyl α-D-thiomannopyranoside in assay buffer.

-

Stop Solution: 200 mM sodium borate buffer, pH 9.8.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of the Phenyl α-D-thiomannopyranoside solution (or buffer for control wells) at various concentrations.

-

Add 20 µL of the α-mannosidase solution to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the pNPM substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 100 µL of the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

III. A Versatile Building Block: Phenyl α-D-thiomannopyranoside in Oligosaccharide Synthesis

The stability of the thioglycosidic bond also makes Phenyl α-D-thiomannopyranoside an excellent glycosyl donor in the chemical synthesis of oligosaccharides and glycoconjugates. The thio-group can be "activated" by a thiophilic promoter, converting it into a good leaving group and facilitating the formation of a new glycosidic bond with a glycosyl acceptor.

Mechanism of Thioglycoside Activation and Glycosylation

A common and effective promoter system for thioglycoside activation is N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH). The proposed mechanism involves the reaction of the thioglycoside with an iodonium ion generated from NIS, leading to the formation of a sulfonium ion intermediate. This intermediate then rearranges to form a highly reactive glycosyl triflate, which is readily attacked by the hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage.

Caption: Workflow for oligosaccharide synthesis.

Experimental Protocol: Glycosylation using Phenyl α-D-thiomannopyranoside as a Donor

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the protected Phenyl α-D-thiomannopyranoside donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in dry dichloromethane (CH₂Cl₂). Add freshly activated molecular sieves (4 Å).

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -40°C).

-

Promoter Addition: Add N-iodosuccinimide (NIS) (1.5 equivalents) to the mixture.

-

Catalyst Addition: Slowly add a solution of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equivalents) in CH₂Cl₂.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or a saturated solution of sodium thiosulfate.

-

Work-up: Filter the reaction mixture through a pad of Celite®, wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting oligosaccharide by silica gel column chromatography.

IV. Probing Biological Recognition: Investigating Lectin-Carbohydrate Interactions

Lectins are carbohydrate-binding proteins that play a vital role in cell-cell recognition, signaling, and host-pathogen interactions. Phenyl α-D-thiomannopyranoside can be used as a ligand to study the binding specificity and affinity of mannose-binding lectins, such as Concanavalin A (Con A). Techniques like Enzyme-Linked Lectin Assay (ELLA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are commonly employed for these studies.

Experimental Workflow: Surface Plasmon Resonance (SPR) Analysis of Lectin Binding

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.

-

Lectin Immobilization: Covalently immobilize the mannose-binding lectin (e.g., Con A) onto a sensor chip surface.

-

Analyte Preparation: Prepare a series of dilutions of Phenyl α-D-thiomannopyranoside in a suitable running buffer.

-

Binding Analysis: Inject the different concentrations of Phenyl α-D-thiomannopyranoside over the lectin-immobilized surface. The binding of the thiomannoside to the lectin will cause a change in the refractive index at the sensor surface, which is detected as a response signal.

-

Kinetic Analysis: From the association and dissociation phases of the binding curves (sensorgrams), kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined.

V. A Potential Therapeutic Avenue: Phenyl α-D-thiomannopyranoside as a Pharmacological Chaperone

In some genetic disorders, such as α-mannosidosis, mutations in the gene encoding for a specific enzyme (in this case, lysosomal α-mannosidase) lead to a misfolded and unstable protein that is prematurely degraded. Pharmacological chaperones are small molecules that can bind to these mutant enzymes, stabilize their conformation, and facilitate their proper trafficking to the lysosome, thereby restoring some level of enzyme activity. Given its ability to bind to α-mannosidase, Phenyl α-D-thiomannopyranoside and its derivatives are being investigated for their potential as pharmacological chaperones for α-mannosidosis.

Mechanism of Pharmacological Chaperoning

In the context of α-mannosidosis, a pharmacological chaperone like a Phenyl α-D-thiomannopyranoside derivative would bind to the misfolded mutant α-mannosidase in the endoplasmic reticulum. This binding helps to stabilize the protein's conformation, allowing it to pass the cell's quality control system and be transported to the lysosome. Once in the lysosome, the higher concentration of the natural substrate can displace the chaperone, allowing the now correctly localized enzyme to function, albeit potentially at a reduced level.

Caption: Pharmacological chaperone mechanism.

Conclusion: An Enduring Legacy in Glycobiology

Phenyl α-D-thiomannopyranoside stands as a testament to the power of chemical synthesis in advancing our understanding of complex biological systems. Its journey from a laboratory reagent to a multifaceted tool in glycobiology research highlights its enduring value. From elucidating enzymatic mechanisms and constructing complex oligosaccharides to probing intricate biological recognition events and offering potential therapeutic strategies, Phenyl α-D-thiomannopyranoside continues to empower researchers to unravel the sweet secrets of the glycome.

References

-

MDPI. 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. [Link]

-

GlycoFineChem. Phenyl 1-thio-α-D-mannopyranoside CAS 77481-62-0. [Link]

-

Glyco MindSynth. Phenyl alpha-d-thiomannopyranoside. [Link]

-

Oxford University Press. Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside. [Link]

The Ascendancy of the Thio-Linkage: A Technical Guide to the Discovery and Synthesis of Synthetic Thioglycosides

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Sulfur-for-Oxygen Swap

In the intricate world of glycoscience, the substitution of the anomeric oxygen with a sulfur atom to form a thioglycoside represents a cornerstone of modern carbohydrate chemistry and drug discovery. This seemingly subtle alteration imparts profound changes in chemical stability and biological activity, rendering thioglycosides indispensable tools for glycobiologists and medicinal chemists alike. Their resistance to enzymatic hydrolysis by glycosidases provides a stable platform for studying carbohydrate-protein interactions and for developing carbohydrate-based therapeutics with improved pharmacokinetic profiles. From their early beginnings as chemical curiosities to their current status as key components in blockbuster drugs, the journey of synthetic thioglycosides is a testament to over a century of chemical innovation. This guide provides an in-depth exploration of their discovery, the evolution of their synthesis, and their impact on modern science.

The Genesis of a New Glycosidic Bond: Emil Fischer's Pioneering Synthesis

The story of synthetic thioglycosides begins in the laboratory of the Nobel laureate Emil Fischer. In 1909, Fischer and his collaborator K. Delbrück reported the first synthesis of a "thio-glucoside"[1][2]. Their seminal work laid the foundation for a new class of carbohydrate derivatives that would later prove to be of immense value.

Fischer's initial approach was elegantly simple, yet revolutionary for its time. It involved the reaction of acetobromoglucose, a readily accessible glycosyl halide, with a thiol in the presence of a base. This nucleophilic substitution reaction at the anomeric center established the first synthetic route to a thioglycosidic linkage.

Visualizing Fischer's Foundational Reaction

Caption: Emil Fischer's pioneering synthesis of thioglycosides.

While groundbreaking, this early method had its limitations, particularly in terms of stereocontrol and reaction efficiency. However, it opened the door for future generations of chemists to refine and expand upon this critical transformation.

The Classical Era: Honing the Synthesis of the Thio-Linkage

The decades following Fischer's discovery saw the development of more robust and stereoselective methods for thioglycoside synthesis. Two classical named reactions, the Koenigs-Knorr reaction and the Helferich method, became the workhorses for carbohydrate chemists.

The Koenigs-Knorr Reaction: A Silver-Lining for Stereoselectivity

The Koenigs-Knorr reaction, originally developed for the synthesis of O-glycosides, was adapted for the formation of thioglycosidic bonds with great success[3][4]. This method typically involves the reaction of a glycosyl halide with a thiol in the presence of a silver or mercury salt promoter[5]. The use of heavy metal salts proved crucial for activating the glycosyl halide and facilitating the nucleophilic attack by the thiol.

A key feature of the Koenigs-Knorr reaction is the influence of the participating group at the C-2 position of the sugar. When an acyl protecting group (like acetate or benzoate) is present at C-2, it can participate in the reaction through anchimeric assistance. This leads to the formation of a stable dioxolanium ion intermediate, which is then attacked by the thiol from the opposite face, resulting in the exclusive formation of the 1,2-trans-thioglycoside[4]. This neighboring group participation provided a reliable method for controlling the stereochemistry at the anomeric center.

-

Preparation: To a solution of the glycosyl acceptor (thiol, 1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (argon or nitrogen), add a silver salt promoter (e.g., silver carbonate or silver triflate, 1.5 equivalents).

-

Addition of Glycosyl Donor: Cool the mixture to 0°C and add a solution of the per-O-acetylated glycosyl bromide (1.0 equivalent) in the same dry solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired thioglycoside.

Visualizing the Koenigs-Knorr Mechanism

Caption: Mechanism of the Koenigs-Knorr reaction for thioglycosides.

The Helferich Modification: Expanding the Scope

The Helferich method, a variation of the Koenigs-Knorr reaction, often employs mercury salts like mercuric cyanide or mercuric bromide as promoters[3]. This modification proved to be effective for a wider range of sugar donors and thiol acceptors, further expanding the synthetic chemist's toolkit for accessing thioglycosides.

The Modern Synthesis Toolbox: Efficiency, Catalysis, and Green Chemistry

While the classical methods were instrumental, they often required stoichiometric amounts of toxic heavy metal promoters and harsh reaction conditions. The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift towards more efficient, catalytic, and environmentally friendly synthetic strategies.

Lewis Acid Catalysis: A Powerful and Versatile Approach

The use of Lewis acids as promoters for thioglycoside synthesis has become one of the most common and versatile methods in modern carbohydrate chemistry[6]. A wide array of Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and indium(III) bromide (InBr₃), have been successfully employed[2][7].

These reactions typically proceed via the activation of a per-O-acetylated sugar by the Lewis acid, leading to the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then readily attacked by the thiol nucleophile to furnish the thioglycoside. The stereochemical outcome of these reactions can often be controlled by the choice of Lewis acid, solvent, and temperature.

-

Preparation: To a solution of the per-O-acetylated sugar (1.0 equivalent) and the thiol (1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., InBr₃, 0.1 equivalents)[8].

-

Reaction: Stir the reaction mixture at room temperature or gentle reflux for 1-4 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding a few drops of a saturated aqueous solution of sodium bicarbonate. Dilute the mixture with the solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the pure thioglycoside.

Visualizing Lewis Acid Catalysis

Caption: Lewis acid-catalyzed synthesis of thioglycosides.

Phase-Transfer Catalysis: Bridging the Divide

Phase-transfer catalysis (PTC) has emerged as a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of thioglycoside synthesis, PTC allows for the reaction of a water-soluble thiolate salt with a glycosyl halide dissolved in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase, where it can react with the glycosyl donor. This method offers the advantages of mild reaction conditions, simple work-up procedures, and the avoidance of anhydrous solvents.

The Enzymatic Revolution: Green and Precise Synthesis

The quest for more sustainable and highly selective synthetic methods has led to the exploration of enzymatic approaches for thioglycoside synthesis. Glycosyltransferases and engineered glycosidases (thioglycoligases) have been successfully employed to catalyze the formation of thioglycosidic bonds with exquisite regio- and stereocontrol under mild, aqueous conditions[9][10].

While still an evolving field, enzymatic synthesis holds immense promise for the "green" production of complex thioglycosides and their conjugates, offering a powerful alternative to traditional chemical methods.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for preparing a thioglycoside depends on several factors, including the desired stereochemistry, the scale of the reaction, and the functional group tolerance required. The following table provides a comparative overview of the key synthetic methods.

| Method | Promoter/Catalyst | Typical Yield (%) | Stereoselectivity | Advantages | Disadvantages |

| Fischer Synthesis | Base | Variable | Often poor | Historical significance | Low yields, poor stereocontrol |

| Koenigs-Knorr | Silver/Mercury salts | 60-90 | High (1,2-trans) | Good stereocontrol | Stoichiometric toxic metals |

| Helferich Method | Mercury salts | 60-90 | High (1,2-trans) | Broad scope | Use of highly toxic mercury |

| Lewis Acid Catalysis | BF₃·OEt₂, TMSOTf, InBr₃ | 70-95 | Controllable | Catalytic, high efficiency | Requires anhydrous conditions |

| Phase-Transfer | Quaternary ammonium salts | 70-90 | Good | Mild conditions, simple work-up | Limited by substrate solubility |

| Enzymatic Synthesis | Glycosyltransferases | Variable | Excellent | "Green," high selectivity | Enzyme availability and stability |

Thioglycosides in Action: From Laboratory Tools to Life-Saving Drugs

The unique properties of thioglycosides have propelled them to the forefront of biomedical research and drug development.

Probing Biological Systems

Their stability towards enzymatic cleavage makes thioglycosides invaluable as probes to study carbohydrate-recognizing proteins such as lectins and glycosyltransferases. They can act as stable mimics of natural O-glycoside ligands, allowing for the detailed investigation of binding interactions without the complication of hydrolysis.

Therapeutic Applications

The true impact of synthetic thioglycosides is perhaps most evident in their successful translation into clinically approved drugs.

-

SGLT2 Inhibitors for Diabetes: A major breakthrough in the treatment of type 2 diabetes has been the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Several of these blockbuster drugs, including dapagliflozin (Farxiga®)[11][12][13][14][15], canagliflozin (Invokana®)[1][5][8][16][17], empagliflozin (Jardiance®)[18][19][20][21], and sotagliflozin (Inpefa™)[22][23][24][25][26], are C-glycosides, which share the principle of a non-hydrolyzable linkage to the aglycone. Thioglycoside analogs have also been extensively investigated as potent and selective SGLT inhibitors[3]. These drugs work by blocking the reabsorption of glucose in the kidneys, leading to its excretion in the urine and thereby lowering blood glucose levels[16][18].

-

Other Therapeutic Areas: The therapeutic potential of thioglycosides extends beyond diabetes. For instance, olitigaltin is an inhaled thioglycoside that acts as a galectin-3 inhibitor and has been investigated for the treatment of idiopathic pulmonary fibrosis[27][28]. Glucoraphanin , a naturally occurring thioglucoside found in broccoli sprouts, is a precursor to the anticancer agent sulforaphane[29].

Future Perspectives: The Unfolding Potential of the Thio-Linkage

The field of thioglycoside chemistry continues to evolve, with ongoing research focused on the development of even more efficient and selective synthetic methods. The application of novel catalytic systems, including photoredox catalysis, and the expansion of the enzymatic toolbox are poised to further streamline the synthesis of complex thioglycosides. As our understanding of the glycocode deepens, the demand for custom-synthesized thioglycosides as research tools and therapeutic leads will undoubtedly continue to grow, ensuring that the legacy of Fischer's pioneering discovery will endure for generations to come.

References

-

American Pharmacists Association. (n.d.). Empagliflozin. Drug Information Portal. Retrieved from [Link]

-

American Pharmacists Association. (n.d.). Dapagliflozin. Drug Information Portal. Retrieved from [Link]

-

Gherev, A. (2025, February 7). Pharmacology of Empagliflozin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]

- Gupta, P., Kim, B., Kim, S. H., & Srivastava, S. K. (2022). Sulforaphane: A review of its role in cancer prevention and therapy. Antioxidants, 11(5), 905.

-

National Center for Biotechnology Information. (n.d.). Empagliflozin. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Empagliflozin - StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dapagliflozin. PubChem. Retrieved from [Link]

- National Center for Biotechnology Information. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: potential therapeutic agents for the control of hyperglycemia in diabetes. International Journal of Medical Sciences, 4(3), 131–139.

- National Center for Biotechnology Information. (2018). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry – A European Journal, 24(55), 14786–14790.

-

Patsnap. (2024, July 17). What is the mechanism of Canagliflozin? Synapse. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Dapagliflozin? Synapse. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Triflic acid-mediated synthesis of thioglycosides. Organic & Biomolecular Chemistry, 17(36), 8379–8383.

- S. K. (2021, August 4).

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

-

Dr. Oracle. (2025, November 4). What is the mechanism of action of dapagliflozin (SGLT2 inhibitor)? Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Mechanism of transglycosylation by a thioglycoligase. Retrieved from [Link]

- Demchenko, A. V., & Pornsuriyasak, P. (2019). Triflic acid-mediated synthesis of thioglycosides. Organic & Biomolecular Chemistry, 17(36), 8379-8383.

-

ResearchGate. (n.d.). Structure of sotagliflozin. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic indication of the thioglycoligase intermediate in the synthesis of thiosugars and aryl glycosides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Triflic acid-mediated synthesis of thioglycosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Thioglycoside activation strategies. Retrieved from [Link]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved from [Link]

- PubMed. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. The Journal of Organic Chemistry, 76(6), 1649–1661.

- MDPI. (2009). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 14(2), 901–912.

- PubMed Central. (2019). Facile triflic acid-catalyzed α-1,2-cis-thio glycosylations: scope and application to the synthesis of S-linked oligosaccharides, glycolipids, sublancin glycopeptides, and TN/TF antigens. Chemical Science, 10(40), 9301–9307.

-

Semantic Scholar. (n.d.). Triflic acid-mediated synthesis of thioglycosides. Retrieved from [Link]

-

Patsnap. (2023, September 20). An In-depth Analysis of Sotagliflozin's R&D Progress and Mechanism of Action on Drug Target. Synapse. Retrieved from [Link]

-

SciSpace. (n.d.). Studies on Koenigs-Knorr Glycosidations. Retrieved from [Link]

-

PubMed Central. (2025, February 21). Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis. Nature Communications. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. Retrieved from [Link]

-

Cardiovascular News. (2025, February 15). Sotagliflozin “shows new mechanism of action” in reducing heart attack and stroke among diabetics, kidney disease patients. Retrieved from [Link]

-

ResearchGate. (n.d.). Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. Retrieved from [Link]

-

AJMC. (2023, May 27). FDA Approves Sotagliflozin, a Dual SGLT1/2 Inhibitor, for Full Range of Heart Failure. Retrieved from [Link]

-

Patsnap. (n.d.). Olitigaltin - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]

Sources

- 1. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triflic acid-mediated synthesis of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Canagliflozin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]

- 13. droracle.ai [droracle.ai]

- 14. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]

- 15. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 16. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 17. nbinno.com [nbinno.com]

- 18. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. What is the mechanism of Empagliflozin? [synapse.patsnap.com]

- 21. Empagliflozin-A Sodium Glucose Co-transporter-2 Inhibitor: Overview ofits Chemistry, Pharmacology, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]